2-Hydroxycinnamic acid

Vue d'ensemble

Description

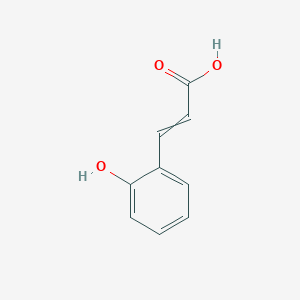

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a monohydroxycinnamic acid where the hydroxy substituent is located at C-2 of the phenyl ring . It is a natural compound found in various plant-based foods and possesses antioxidant, anti-inflammatory, antimicrobial, and potentially anti-cancer properties .

Synthesis Analysis

The biosynthesis of 2-Hydroxycinnamic acid involves the shikimic acid pathway. The starting materials in biosynthesis are phenyl-based amino acids, named L-Phe and L-Tyr. The core structure, cinnamic acid, is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives .Molecular Structure Analysis

The molecular formula of 2-Hydroxycinnamic acid is C9H8O3. Its average mass is 164.158 Da and its monoisotopic mass is 164.047348 Da .Chemical Reactions Analysis

The first reaction in the biosynthesis of 2-Hydroxycinnamic acid occurs when the enzyme phenylalanine ammonia lyase (PAL) catalyzes the deamination of L-alanine to trans-cinnamic acid (phenylpropenoic acid), followed by the second reaction which is regulated by cinnamate 4-hydroxylase (C4H) known to catalyse the hydroxylation of trans-cinnamic acid to p-coumaric acid (4-hydroxycinnamic acid) .Physical And Chemical Properties Analysis

2-Hydroxycinnamic acid is an off-white to beige powder . More detailed physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in the referenced material .Applications De Recherche Scientifique

Pharmacological Activities

Hydroxycinnamic acids (HCAs) such as 2-Hydroxycinnamic acid are natural phenolic acids with widespread distribution in vegetal foods and well-documented pharmacological activities . They have been found to have various health benefits due to their antioxidant, anti-inflammatory, and antimicrobial properties .

Oral Pharmacokinetics

The oral pharmacokinetics of HCAs have been studied extensively. They have been found to have low bioavailability, which impairs their administration by the oral route . However, research is ongoing to improve their water solubility and gastrointestinal stability, and to better understand their oral absorption, distribution, metabolism, and excretion (ADME) processes .

Food Applications

HCAs have a wide distribution in the food consumed globally, including coffee, food herbs, red wine, and whole grains . They have been related to improving the quality of health . They are also used in food applications for their antioxidant properties and their interactions with food biomacromolecules .

Antimicrobial Properties

Studies have shown that 2-Hydroxycinnamic acid can inhibit the growth of various bacteria, including those responsible for oral infections and food spoilage . This makes it a potential natural preservative in food products .

Regulation of Blood Sugar Levels

2-Hydroxycinnamic acid has been found to regulate blood sugar levels and improve insulin sensitivity . This makes it potentially beneficial for individuals with diabetes .

Protection Against UV

HCAs are secreted by plants for protection against UV, competitive warfare against other plants, insects, viruses, and bacteria . This suggests potential applications in the development of natural sunscreens and other skincare products .

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxycinnamic acid is the Major NAD (P)H-flavin oxidoreductase . This enzyme is found in Vibrio fischeri, a marine bacterium . The compound also shows inhibitory effects on the growth of Mycobacterium tuberculosis .

Mode of Action

2-Hydroxycinnamic acid acts as an antioxidant, minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . It also exhibits anti-cancer effects by inhibiting the growth of cancer cells .

Biochemical Pathways

2-Hydroxycinnamic acid is part of the phenylpropanoid pathway, which is crucial for the biosynthesis of individual phenolic compounds . It is synthesized from l-phenylalanine or l-tyrosine through specific enzymes, namely, phenylalanine ammonia lyase and tyrosine ammonia lyase .

Pharmacokinetics

The pharmacokinetics of 2-Hydroxycinnamic acid involves its absorption, distribution, metabolism, and excretion (ADME) properties . It’s important to note that the bioavailability of hydroxycinnamic acids can be affected by their release from proteins, which can decrease the availability of their free forms for absorption .

Result of Action

The action of 2-Hydroxycinnamic acid results in the minimization of oxidative damage, thereby maintaining cellular homeostasis and protecting vital cellular components . It also inhibits the growth of certain bacteria, including those responsible for oral infections and food spoilage .

Action Environment

Environmental stresses can increase the production of 2-Hydroxycinnamic acid and its derivatives in plants . These compounds help plants withstand environmental stresses by regulating physiological processes, acting as signaling molecules that regulate gene expression and biochemical pathways .

Safety and Hazards

2-Hydroxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Orientations Futures

Hydroxycinnamic acid and its derivatives have been reported to play important roles in plant growth and development, as well as in plant responses against biotic and abiotic stress responses . Future research could focus on the role of hydroxycinnamic acid in enhancing plant resistance to diseases and environmental stresses .

Propriétés

IUPAC Name |

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWTIHVNWZYFI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Record name | o-coumaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883240 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or beige powder; [Acros Organics MSDS], Solid | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Hydroxycinnamic acid, (2E)- | |

CAS RN |

614-60-8 | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-hydroxycinnamic acid exhibit its anti-cancer properties?

A1: Research suggests that 2-hydroxycinnamic acid exhibits anti-cancer properties through various mechanisms. Studies indicate its ability to induce apoptosis, a programmed cell death mechanism, in cancer cells []. Additionally, it shows potential in inhibiting the activity of Akt1, a protein kinase involved in cell growth and survival, potentially leading to cell cycle arrest []. This is further supported by computational docking studies that demonstrate 2-hydroxycinnamic acid binding to the ATP-binding pocket of Akt1, suggesting a potential for competitive inhibition [].

Q2: Does 2-hydroxycinnamic acid impact amyloid-β protein aggregation?

A2: Yes, studies indicate that 2-hydroxycinnamic acid and its structural analogs can inhibit amyloid-β protein (Aβ40) fibrillogenesis in a dose-dependent manner []. This inhibition is attributed to the compound's interaction with Aβ40, primarily through hydrogen bonding, as revealed by molecular docking studies []. Notably, the inhibitory activity appears to be enhanced with an increase in phenolic hydroxyl groups on the 2-hydroxycinnamic acid molecule [].

Q3: Can 2-hydroxycinnamic acid influence the production of Glucagon-like peptide-1 (GLP-1)?

A3: Research suggests that a specific fraction of foxtail millet polyphenols, enriched in 2-hydroxycinnamic acid (FMP-60), effectively promotes GLP-1 secretion from L cells in vitro []. In vivo studies using diet-induced obese mice demonstrated that FMP-60 administration led to increased endogenous GLP-1 levels, resulting in improved glucose homeostasis and amelioration of metabolic disorders [].

Q4: What is the molecular formula and weight of 2-hydroxycinnamic acid?

A4: The molecular formula of 2-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol.

Q5: Are there any unique spectroscopic characteristics of 2-hydroxycinnamic acid?

A5: While specific spectroscopic data isn't extensively detailed in the provided research, 2-hydroxycinnamic acid, being a phenolic compound, generally exhibits characteristic UV-Vis absorption peaks in the range of 250-350 nm due to its aromatic ring and conjugated double bond system. Further characterization often involves techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and identify functional groups.

Q6: Is there information available about the stability of 2-hydroxycinnamic acid under various conditions?

A6: While the provided research papers do not delve into detailed stability studies of 2-hydroxycinnamic acid under different conditions, such information is crucial for understanding its potential applications. Factors like temperature, pH, light exposure, and the presence of oxidizing agents can influence its stability. Further research is needed to establish its stability profile comprehensively.

Q7: Have computational studies been conducted on 2-hydroxycinnamic acid?

A8: Yes, molecular docking studies have been used to investigate the interaction of 2-hydroxycinnamic acid with target proteins. For example, docking simulations have shown that 2-hydroxycinnamic acid can interact with amyloid-β protein (Aβ40) primarily through hydrogen bonding, suggesting a mechanism for its inhibitory effect on Aβ40 fibrillogenesis []. Similarly, docking studies have also explored the binding of 2-hydroxycinnamic acid to the ATP binding pocket of Akt1, a protein kinase involved in cancer cell growth and survival [].

Q8: How do structural modifications of 2-hydroxycinnamic acid affect its activity?

A9: Research on 2-hydroxycinnamic acid and its analogs suggests a structure-activity relationship, particularly concerning its Aβ40 fibrillogenesis inhibitory activity. Studies indicate that the presence and number of phenolic hydroxyl groups on the molecule influence its potency []. Increasing the number of phenolic hydroxyl groups appears to enhance the inhibitory activity against Aβ40 aggregation [].

Q9: What analytical methods are employed to detect and quantify 2-hydroxycinnamic acid?

A9: Various analytical techniques are used to identify and quantify 2-hydroxycinnamic acid in different matrices. Common methods include:

Q10: How is 2-hydroxycinnamic acid typically extracted from plant sources?

A12: Ultrasound-assisted extraction (UAE) has been explored as an efficient method for extracting polyphenols, including 2-hydroxycinnamic acid, from foxtail millet []. This method, utilizing ultrasound waves to enhance extraction efficiency, allows for the isolation of targeted compounds like 2-hydroxycinnamic acid.

Q11: What are the potential applications of 2-hydroxycinnamic acid in treating metabolic disorders?

A13: Research suggests that 2-hydroxycinnamic acid, as a component of foxtail millet polyphenols, may have potential in managing metabolic disorders. Animal studies demonstrated that administration of a polyphenol-rich extract from foxtail millet, containing 2-hydroxycinnamic acid (FMP-60), improved glucose homeostasis and ameliorated metabolic disturbances in diet-induced obese mice [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)

![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)

![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)

![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)

![2-[(2,3,4-Trifluorophenyl)sulfonylamino]acetic acid [2-(3,4-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1221144.png)

![[1-(4-fluorophenyl)sulfonyl-4-piperidinyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1221145.png)

![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)

![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)